

Application Notes and Protocols for AF555 NHS Labeling in Live-Cell Imaging

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Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

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Introduction

Alexa Fluor 555 (AF555) NHS ester is a bright, photostable, and amine-reactive fluorescent dye widely used for labeling proteins and other biomolecules in living cells.^{[1][2]} Its succinimidyl ester (NHS ester) moiety reacts efficiently with primary amines on the cell surface, forming stable covalent bonds.^{[3][4]} This allows for robust and long-term tracking of cell surface proteins, making it an invaluable tool for studying dynamic cellular processes such as protein trafficking, receptor signaling, and cell-cell interactions.^{[3][4]}

These application notes provide detailed protocols for labeling live mammalian cells with **AF555 NHS** ester, assessing potential cytotoxicity, and examples of its application in studying signaling pathways.

Key Features of AF555 NHS Ester

Property	Value	Reference
Excitation Maximum	555 nm	[5]
Emission Maximum	565 nm	[2]
Molar Extinction Coefficient	~155,000 cm ⁻¹ M ⁻¹	[5]
Quantum Yield	High	[1]
Photostability	High	[1][2]
Solubility	Water-soluble	[6]
pH Sensitivity	Insensitive from pH 4 to 10	[5]

Experimental Protocols

Protocol for Labeling Live Cell Surface Proteins with AF555 NHS Ester

This protocol is adapted for both adherent and suspension cells.[3][7] Optimization of dye concentration and incubation time is crucial to achieve sufficient labeling while minimizing cytotoxicity.[8]

Materials:

- **AF555 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Cell culture medium
- Fetal Bovine Serum (FBS)
- Adherent or suspension cells in culture
- Microcentrifuge tubes

- Hemocytometer or automated cell counter

Procedure:

- Cell Preparation:
 - Adherent Cells: Seed cells in a suitable imaging dish or plate and grow to the desired confluency (typically 70-80%).
 - Suspension Cells: Culture cells to the desired density. On the day of the experiment, harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with warm PBS.
- **AF555 NHS** Ester Stock Solution Preparation:
 - Bring the vial of **AF555 NHS** ester to room temperature before opening to prevent condensation.
 - Prepare a 10 mg/mL stock solution by dissolving the **AF555 NHS** ester in anhydrous DMSO.[\[9\]](#)
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
- Labeling Reaction:
 - Wash the cells twice with warm, serum-free PBS to remove any amine-containing media components.
 - Resuspend or cover the cells in a labeling buffer. A common choice is PBS at a pH of 7.2-7.4, as this provides a good balance for the NHS ester reaction and cell viability.[\[10\]](#)
 - Dilute the **AF555 NHS** ester stock solution in the labeling buffer to the desired final concentration. It is critical to optimize this concentration (typically in the range of 1-25 µg/mL) for your specific cell type and application.
 - Add the **AF555 NHS** ester solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light. Incubation at 37°C may increase the rate of endocytosis.[\[8\]](#)

- Quenching and Washing:
 - To stop the labeling reaction, add an equal volume of complete cell culture medium containing at least 10% FBS. The primary amines in the serum proteins will react with and quench any unreacted NHS ester.[\[11\]](#)
 - Incubate for 5-10 minutes.
 - Wash the cells three times with complete cell culture medium to remove any unbound dye.
- Live-Cell Imaging:
 - Replace the wash medium with fresh, pre-warmed imaging medium (e.g., phenol red-free medium supplemented with necessary components for cell health).
 - Proceed with live-cell imaging using appropriate filter sets for AF555 (Excitation/Emission: ~555/565 nm).

Protocol for Assessing Cytotoxicity of AF555 NHS Labeling

It is essential to determine the potential cytotoxic effects of the labeling procedure. Here are protocols for two common cytotoxicity assays: MTT and Annexin V staining.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cells labeled with a range of **AF555 NHS** ester concentrations
- Unlabeled control cells
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or solubilization buffer

- Plate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density.
- Label cells with different concentrations of **AF555 NHS** ester as described in Protocol 3.1. Include unlabeled and vehicle (DMSO) controls.
- After labeling and washing, incubate the cells for a desired period (e.g., 24, 48, 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Add 100 μ L of DMSO or a solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the unlabeled control cells.

Annexin V staining identifies apoptotic cells by binding to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Materials:

- Cells labeled with **AF555 NHS** ester
- Unlabeled control cells
- Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
- Propidium Iodide (PI) or 7-AAD for dead cell discrimination
- Flow cytometer

Procedure:

- Label cells with **AF555 NHS** ester as described in Protocol 3.1.

- After the desired incubation period post-labeling, harvest the cells.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
- Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry. Distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Data Presentation

Quantitative Data on AF555 Photostability

A study comparing the photobleaching lifetime of various dyes in live COS7 cells under continuous illumination demonstrated the superior photostability of a dye with a similar structure to AF555.

Fluorophore	Photobleaching Lifetime (seconds)
CA-AF555	23.6
CA(O4)-PF555	314.4
CA-JFX549	9.1
CA-TMR	5.6

Data adapted from a study on a structurally similar dye, demonstrating the relative photostability in a live-cell context.

Template Table for AF555 NHS Ester Cytotoxicity Data (MTT Assay)

Researchers should generate their own data to determine the optimal, non-toxic concentration of **AF555 NHS** ester for their specific cell line and experimental conditions.

AF555 NHS Ester Conc. (µg/mL)	Cell Line 1 (% Viability)	Cell Line 2 (% Viability)	Cell Line 3 (% Viability)
0 (Control)	100	100	100
1			
5			
10			
25			
50			

Template Table for AF555 NHS Ester Labeling Efficiency (Flow Cytometry)

Labeling efficiency can be quantified by measuring the percentage of labeled cells and the mean fluorescence intensity (MFI).

AF555 NHS Ester Conc. (µg/mL)	% Labeled Cells	Mean Fluorescence Intensity (MFI)
0 (Control)	0	
1		
5		
10		
25		
50		

Application Example: Tracking Epidermal Growth Factor Receptor (EGFR) Dynamics

AF555 NHS ester can be used to non-specifically label cell surface proteins to provide a general outline of the plasma membrane. This allows for the visualization of dynamic membrane events, such as receptor internalization, in response to ligand stimulation. Alternatively, a specific protein of interest, like the EGF ligand, can be labeled with **AF555 NHS** ester to track its interaction with its receptor.[\[12\]](#)[\[13\]](#)

Protocol for Visualizing EGFR Internalization

- Culture cells known to express EGFR (e.g., A431, HeLa) on imaging dishes.
- Label the cell surface proteins with an optimized concentration of **AF555 NHS** ester following Protocol 3.1. This will provide a fluorescent outline of the plasma membrane.
- After labeling, acquire baseline images of the cells.
- Stimulate the cells with unlabeled EGF (e.g., 100 ng/mL).
- Acquire time-lapse images to monitor the internalization of the AF555-labeled plasma membrane, which will appear as fluorescent vesicles moving into the cytoplasm.[\[14\]](#)[\[15\]](#)

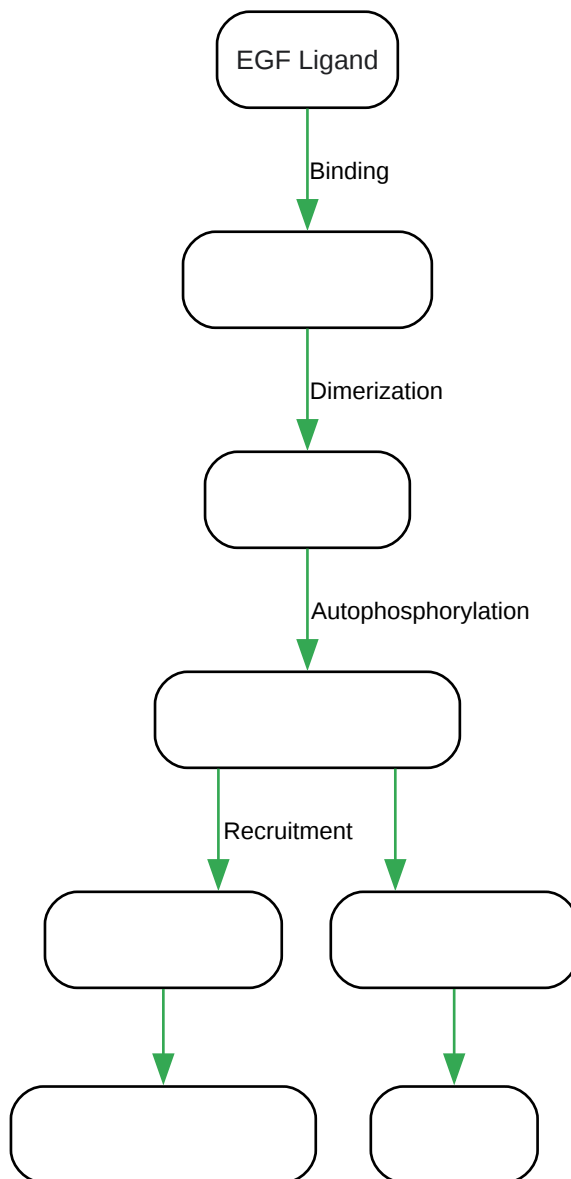
Mandatory Visualizations

Experimental Workflow for Live-Cell Labeling and Imaging



Caption: Workflow for labeling live cells with **AF555 NHS** ester.

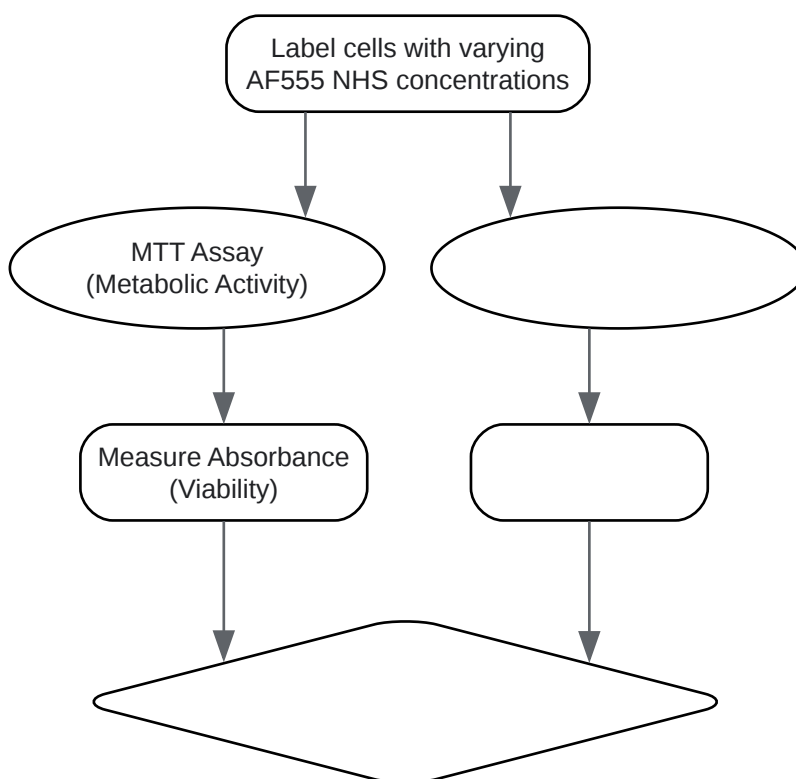
Signaling Pathway: EGFR Activation and Internalization



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Caption: Simplified EGFR signaling and endocytosis pathway.

Logic Diagram for Cytotoxicity Assessment



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Caption: Decision-making workflow for assessing cytotoxicity.

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